molecular formula C24H22N2O3S2 B381441 TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE

TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE

Cat. No.: B381441
M. Wt: 450.6g/mol
InChI Key: NVNJCDKDPMKFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with the molecular formula C24H22N2O3S2 . This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with phenyl groups and a tert-butyl ester moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate typically involves multi-step organic reactionsCommon reaction conditions include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE can undergo various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 2-({4-OXO-3,5-DIPHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound’s thieno[2,3-d]pyrimidine core is believed to interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N2O3S2

Molecular Weight

450.6g/mol

IUPAC Name

tert-butyl 2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetate

InChI

InChI=1S/C24H22N2O3S2/c1-24(2,3)29-19(27)15-31-23-25-21-20(18(14-30-21)16-10-6-4-7-11-16)22(28)26(23)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3

InChI Key

NVNJCDKDPMKFDZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)CSC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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